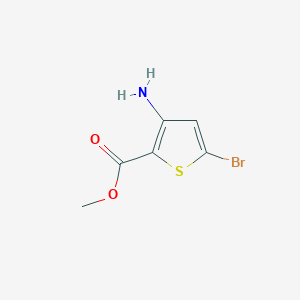

Methyl 3-amino-5-bromothiophene-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-5-bromothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYLOBBUEWSONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50603126 | |

| Record name | Methyl 3-amino-5-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107818-55-3 | |

| Record name | Methyl 3-amino-5-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-5-bromothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 3-amino-5-bromothiophene-2-carboxylate (CAS Number: 107818-55-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of Methyl 3-amino-5-bromothiophene-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, offers insights into general experimental protocols for thiophene derivatives, and explores the potential biological activities based on related structures.

Core Chemical Properties

This compound is a substituted thiophene, a class of sulfur-containing heterocyclic compounds that are scaffolds in numerous pharmacologically active molecules.[1][2] Its structure incorporates an amine group, a bromine atom, and a methyl ester, which contribute to its specific chemical reactivity and potential for further functionalization.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. For properties where experimentally determined values for this specific compound are unavailable, computed data or values for structurally similar compounds are provided for reference.

| Property | Value | Source |

| CAS Number | 107818-55-3 | [3][4][5][6][7] |

| Molecular Formula | C6H6BrNO2S | [3][8][4][5][6][7] |

| Molecular Weight | 236.09 g/mol | [3][8][4][5][6][7] |

| Boiling Point | 345.5 °C at 760 mmHg | [3][8] |

| Density | 1.7 g/cm³ | [8] |

| Flash Point | 162.8 °C | [8] |

| Melting Point | Not available. For comparison, Methyl 3-aminothiophene-2-carboxylate (non-brominated analog) has a melting point of 62-69 °C.[4][9] | N/A |

| logP (computed) | 2.7 | [8][6] |

| pKa (estimated) | The conjugate acid of the primary amine is estimated to have a pKa of ~9-10. | Based on general functional group properties[10][11] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | [3][5] |

| Storage Conditions | 2-8°C, protect from light, in a dark place under an inert atmosphere. | [3][6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of CAS 107818-55-3 are not publicly available. However, general methodologies for the synthesis and characterization of substituted 2-aminothiophenes are well-established.

General Synthesis of 2-Aminothiophene Derivatives

A common method for the synthesis of 2-aminothiophenes is the Gewald reaction .[12] This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (such as cyanoacetate) and elemental sulfur in the presence of a basic catalyst.

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Further functionalization, such as the introduction of a bromine atom, can be achieved through electrophilic substitution reactions. Suzuki cross-coupling is a versatile method for introducing aryl groups to brominated thiophenes.[13]

Characterization Methods

The structure and purity of synthesized thiophene derivatives are typically confirmed using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as amines (N-H stretching), esters (C=O stretching), and the thiophene ring.[14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S, Br) in the final product.[14]

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the 2-aminothiophene scaffold is a well-known pharmacophore present in a wide range of biologically active molecules.[15]

Derivatives of 2-aminothiophene have been reported to exhibit a variety of pharmacological activities, including:

-

Anticancer Activity: Some thiophene derivatives have shown the potential to inhibit cancer cell proliferation.[3][12]

-

Antimicrobial and Antibacterial Activity: Thiophene-based compounds have been investigated for their efficacy against various bacterial strains.[1][3][16]

-

Antioxidant Properties: Certain 2-aminothiophene derivatives have demonstrated the ability to scavenge free radicals.[12][16]

-

Enzyme Inhibition: The 2-aminothiophene core can serve as a template for the design of specific enzyme inhibitors, which is a common mechanism of action for many drugs.[15]

Given the potential for anticancer activity within this class of compounds, a common mechanism of action involves the inhibition of signaling pathways crucial for cancer cell growth and survival. One such pathway is the mitogen-activated protein kinase (MAPK) signaling cascade.

Caption: A hypothetical model of a kinase signaling pathway potentially targeted by a thiophene-based inhibitor.

Disclaimer: The signaling pathway diagram is a generalized representation of a common cancer-related pathway and does not represent experimentally verified activity for CAS 107818-55-3. It is provided for illustrative purposes to depict a potential mechanism of action for this class of compounds.

Conclusion

This compound is a heterocyclic building block with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While specific biological data for this compound is not extensively documented, the broader class of 2-aminothiophenes demonstrates significant pharmacological potential. The information and general protocols provided in this guide serve as a valuable resource for researchers and scientists working with this and related compounds. Further experimental validation is necessary to fully elucidate its biological activity and potential therapeutic applications.

References

- 1. journalwjarr.com [journalwjarr.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Buy Methyl 3-(5-bromothiophene-2-carboxamido)thiophene-2-carboxylate [smolecule.com]

- 4. Methyl 3-aminothiophene-2-carboxylate, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Methyl 2-amino-5-bromothiophene-3-carboxylate | C6H6BrNO2S | CID 84049807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uop.edu.pk [uop.edu.pk]

- 8. This compound | C6H6BrNO2S | CID 20158931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A12802.14 [thermofisher.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. chem.indiana.edu [chem.indiana.edu]

- 12. impactfactor.org [impactfactor.org]

- 13. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-amino-5-bromothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-5-bromothiophene-2-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Its structural motif, featuring an aminothiophene core, is a key building block in the synthesis of various biologically active compounds and functional organic materials. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, including detailed experimental protocols and characterization data.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₆H₆BrNO₂S.[1][2][3] Its structure consists of a central thiophene ring substituted with a methyl carboxylate group at position 2, an amino group at position 3, and a bromine atom at position 5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrNO₂S | [1][2][3] |

| Molecular Weight | 236.09 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 107818-55-3 | [1] |

| Appearance | Solid | [3] |

| Purity | ≥98% | [3] |

| InChI | InChI=1S/C6H6BrNO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,8H2,1H3 | [1][3] |

| InChIKey | RZYLOBBUEWSONL-UHFFFAOYSA-N | [1][3] |

| SMILES | COC(=O)C1=C(C=C(S1)Br)N | [1] |

| Predicted XLogP3 | 2.7 | [1] |

| Predicted Hydrogen Bond Donor Count | 1 | [1] |

| Predicted Hydrogen Bond Acceptor Count | 3 | [1] |

| Predicted Rotatable Bond Count | 2 | [1] |

Synthesis

The primary synthetic route to this compound and its analogs is the Gewald aminothiophene synthesis . This versatile multicomponent reaction involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[4][5]

Representative Experimental Protocol: Gewald Synthesis of a 3-Aminothiophene-2-carboxylate Derivative

Reaction Scheme:

Figure 1: General workflow for the Gewald aminothiophene synthesis.

Materials:

-

Appropriate α-bromo-carbonyl compound (e.g., bromoacetaldehyde or a precursor)

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine or Triethylamine (base catalyst)

-

Methanol or Ethanol (solvent)

Procedure:

-

To a stirred mixture of the α-bromo-carbonyl compound (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in methanol or ethanol, slowly add the basic catalyst (e.g., morpholine, 0.5 equivalents) at room temperature.

-

The reaction mixture is then typically heated to a temperature between 40-60 °C and stirred for several hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials and impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. The following tables summarize the expected spectroscopic data based on the analysis of closely related 3-aminothiophene and bromothiophene derivatives.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | s | 1H | Thiophene C4-H |

| ~5.5-6.5 | br s | 2H | -NH₂ |

| ~3.8 | s | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (ester) |

| ~150-155 | C3-NH₂ |

| ~120-125 | C4 |

| ~110-115 | C5-Br |

| ~105-110 | C2-COOCH₃ |

| ~51-53 | -OCH₃ |

Table 4: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretch (amino group) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Medium | C-H stretch (methyl group) |

| 1710-1680 | Strong | C=O stretch (ester) |

| 1620-1580 | Medium | N-H bend (amino group) |

| 1550-1450 | Medium | C=C stretch (thiophene ring) |

| 1250-1200 | Strong | C-O stretch (ester) |

| 700-600 | Medium | C-Br stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 235/237 | [M]⁺ molecular ion peak (isotopic pattern due to Br) |

| 204/206 | [M - OCH₃]⁺ |

| 176/178 | [M - COOCH₃]⁺ |

Biological Significance and Applications

While specific biological signaling pathways for this compound have not been detailed in the available literature, the broader class of 3-aminothiophene derivatives has been investigated for a range of biological activities. These compounds are recognized as privileged scaffolds in drug discovery.

Potential therapeutic applications of substituted 3-aminothiophenes include:

-

Anticancer Agents: Certain aminothiophene derivatives have been shown to act as inhibitors of tubulin polymerization, a critical process in cell division, making them of interest as antimitotic agents.

-

Kinase Inhibitors: The aminothiophene core can serve as a scaffold for the development of inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.

-

Antimicrobial Agents: Functionalized thiophenes have been explored for their antibacterial and antifungal properties.

The presence of the bromine atom at the 5-position provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

Figure 2: A logical workflow for the use of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its preparation via the Gewald reaction provides an efficient entry point to a wide range of functionalized thiophenes. The continued exploration of the chemical reactivity and biological properties of this compound and its derivatives holds significant promise for the development of novel therapeutics and advanced materials. Further research is warranted to fully elucidate its specific biological mechanisms of action and to explore its full potential in various scientific and industrial applications.

References

- 1. This compound | C6H6BrNO2S | CID 20158931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. asianpubs.org [asianpubs.org]

Methyl 3-amino-5-bromothiophene-2-carboxylate molecular weight

An In-depth Technical Guide to Methyl 3-amino-5-bromothiophene-2-carboxylate

Introduction

This compound is a substituted thiophene derivative that serves as a crucial heterocyclic building block in organic synthesis. Its trifunctional nature, featuring an amine, an ester, and a bromo group on a thiophene ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, its reactivity, and essential safety information for researchers, scientists, and professionals in drug development and materials science. The thiophene core is a key structural motif in numerous pharmaceuticals, and substituted thiophenes like this compound are instrumental in the development of novel therapeutic agents and functional materials.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its use in quantitative chemical synthesis and analysis.

| Property | Value |

| Molecular Weight | 236.09 g/mol [3] |

| Molecular Formula | C₆H₆BrNO₂S[4] |

| CAS Number | 107818-55-3[3] |

| IUPAC Name | This compound[3] |

| Appearance | Solid[4] |

| InChI | InChI=1S/C6H6BrNO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,8H2,1H3[3][4] |

| InChIKey | RZYLOBBUEWSONL-UHFFFAOYSA-N[3][4] |

| SMILES | COC(=O)C1=C(C=C(S1)Br)N[3] |

Synthesis and Experimental Protocols

The synthesis of 3-aminothiophene-2-carboxylate derivatives is commonly achieved through the Gewald aminothiophene synthesis. This one-pot multicomponent reaction is a reliable method for constructing the thiophene ring from readily available starting materials.

Representative Experimental Protocol: Gewald Synthesis

This protocol describes a general method for the synthesis of 2-aminothiophene-3-carboxylates, which can be adapted for the synthesis of the title compound.[1][5]

Materials:

-

An appropriate α-halo ketone or aldehyde (to introduce the 5-bromo substituent)

-

Methyl cyanoacetate

-

Elemental sulfur

-

A weak base (e.g., morpholine or triethylamine)

-

Methanol or Ethanol (as solvent)

Procedure:

-

To a stirred mixture of the α-bromo carbonyl compound (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in methanol, add morpholine (0.5 eq.) dropwise at room temperature.

-

The reaction mixture is then heated to 45-50 °C and stirred for 2-4 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol to remove unreacted starting materials and impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure this compound.

References

Spectroscopic and Synthetic Insights into Methyl 3-amino-5-bromothiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic pathway for Methyl 3-amino-5-bromothiophene-2-carboxylate. Due to the limited availability of direct experimental spectra for this specific compound, this report presents predicted data based on the analysis of structurally similar thiophene derivatives. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiophene-based compounds in drug discovery and materials science.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₆H₆BrNO₂S[1][2] |

| Molecular Weight | 236.09 g/mol [1] |

| CAS Number | 107818-55-3[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the spectral data of closely related compounds, including various substituted aminothiophenes and bromothiophenes.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Singlet | 1H | Thiophene C4-H |

| ~5.5-6.5 | Broad Singlet | 2H | -NH₂ |

| ~3.8 | Singlet | 3H | -OCH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~150 | C3-NH₂ |

| ~130 | C2-COOCH₃ |

| ~125 | C4 |

| ~110 | C5-Br |

| ~52 | -OCH₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 2950-2850 | Weak | C-H stretch (aliphatic, -OCH₃) |

| ~1700 | Strong | C=O stretch (ester) |

| ~1620 | Medium | N-H bend |

| ~1550 | Medium | C=C stretch (thiophene ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~700-600 | Medium | C-Br stretch |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 235/237 | [M]⁺ molecular ion peak (presence of Br isotope) |

| 204/206 | [M - OCH₃]⁺ |

| 176/178 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source coupled to a mass analyzer. For EI-MS, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Synthetic Workflow: The Gewald Reaction

A plausible synthetic route to this compound is via a variation of the Gewald aminothiophene synthesis. This multicomponent reaction is a powerful method for the preparation of substituted 2-aminothiophenes.[3][4][5]

Caption: A generalized workflow for the Gewald synthesis of a substituted 2-aminothiophene.

Experimental Protocol for Gewald Synthesis (General)

The Gewald reaction typically involves the one-pot condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[3][4][5] For the synthesis of this compound, a suitable α-bromo carbonyl compound would be required as a starting material.

A general procedure would involve stirring a mixture of the α-bromo aldehyde or ketone, methyl cyanoacetate, and elemental sulfur in a suitable solvent (e.g., ethanol or DMF). A base, such as morpholine or triethylamine, is added, and the reaction mixture is heated. Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

References

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-5-bromothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-bromothiophene-2-carboxylate is a key heterocyclic building block in the synthesis of various pharmacologically active compounds. Its substituted 2-aminothiophene core is a prevalent scaffold in medicinal chemistry, notably in the development of adenosine A1 receptor agonists. This technical guide provides a detailed overview of the primary synthetic routes for this compound, focusing on the selection of starting materials, experimental protocols, and relevant chemical data.

Core Synthetic Strategies

The synthesis of this compound can be approached through two principal strategies:

-

The Gewald Aminothiophene Synthesis followed by Bromination: This two-step approach first constructs the 3-aminothiophene-2-carboxylate core, which is subsequently halogenated at the 5-position.

-

A Modified Gewald Synthesis Utilizing a Brominated Precursor: This method aims to introduce the bromine atom during the initial one-pot cyclization reaction.

This guide will elaborate on both methodologies, presenting the necessary starting materials and detailed experimental procedures.

Route 1: Gewald Synthesis and Subsequent Bromination

This is a widely adopted and versatile method for preparing a variety of substituted 2-aminothiophenes.[1][2]

Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that condenses a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[1][2] To synthesize the unsubstituted thiophene core at the 4 and 5 positions, a protected form of glyoxal, such as 1,4-dithiane-2,5-diol, can be employed as the carbonyl component.

Starting Materials:

| Starting Material | Role |

| 1,4-Dithiane-2,5-diol | Glyoxal equivalent (carbonyl source) |

| Methyl Cyanoacetate | Active methylene nitrile |

| Elemental Sulfur | Sulfur source |

| Morpholine | Basic catalyst |

| Ethanol | Solvent |

Experimental Protocol:

A general procedure for the synthesis of 2-aminothiophene-3-carboxylates using the Gewald reaction is as follows:

-

To a stirred solution of 1,4-dithiane-2,5-diol (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol, morpholine (a catalytic amount) is added.

-

Elemental sulfur (1 equivalent) is then added to the mixture.

-

The reaction mixture is heated to reflux for several hours.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Logical Workflow for the Gewald Reaction:

Caption: The Gewald multicomponent reaction for the synthesis of the 2-aminothiophene core.

Step 2: Bromination of Methyl 3-aminothiophene-2-carboxylate

The second step involves the electrophilic bromination of the synthesized Methyl 3-aminothiophene-2-carboxylate. The electron-donating amino group at the 3-position activates the thiophene ring, directing bromination to the vacant 5-position. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.

Starting Materials:

| Starting Material | Role |

| Methyl 3-aminothiophene-2-carboxylate | Substrate |

| N-Bromosuccinimide (NBS) | Brominating agent |

| Chloroform or Acetonitrile | Solvent |

Experimental Protocol:

-

Methyl 3-aminothiophene-2-carboxylate (1 equivalent) is dissolved in a suitable solvent such as chloroform or acetonitrile.

-

The solution is cooled in an ice bath.

-

N-Bromosuccinimide (1 equivalent) is added portion-wise to the stirred solution, while maintaining the low temperature and protecting the reaction from light.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.

Reaction Pathway for Bromination:

Caption: Electrophilic bromination of the 2-aminothiophene intermediate.

Route 2: Modified Gewald Synthesis with a Brominated Starting Material

An alternative, more atom-economical approach is to incorporate the bromine atom during the one-pot Gewald synthesis. This can potentially be achieved by using a brominated carbonyl compound as a starting material. Bromoacetaldehyde or its synthetic equivalents are potential candidates.

Starting Materials:

| Starting Material | Role |

| Bromoacetaldehyde (or a stable equivalent) | Brominated carbonyl source |

| Methyl Cyanoacetate | Active methylene nitrile |

| Elemental Sulfur | Sulfur source |

| A suitable base (e.g., Morpholine, Triethylamine) | Basic catalyst |

| A suitable solvent (e.g., Ethanol, DMF) | Solvent |

Hypothetical Experimental Protocol:

-

To a solution of methyl cyanoacetate (1 equivalent) and a suitable base in a solvent, bromoacetaldehyde (or its equivalent) (1 equivalent) would be added.

-

Elemental sulfur (1 equivalent) would then be introduced to the reaction mixture.

-

The mixture would be heated for a duration necessary to drive the reaction to completion, monitored by TLC.

-

Work-up and purification would follow standard procedures for Gewald reactions, likely involving precipitation, filtration, and recrystallization or chromatography.

Challenges and Considerations:

The use of reactive α-haloaldehydes like bromoacetaldehyde can present challenges due to their instability and tendency to undergo side reactions. Careful control of reaction conditions would be crucial to favor the desired thiophene formation.

Proposed Reaction Pathway:

Caption: A proposed one-pot synthesis of the target molecule using a brominated starting material.

Quantitative Data

The following table summarizes typical yields reported for the synthesis of various 2-aminothiophene-3-carboxylates via the Gewald reaction. It is important to note that yields for the specific synthesis of this compound may vary depending on the exact conditions and purification methods employed.

| Product | Carbonyl Component | Active Methylene Nitrile | Yield (%) | Reference |

| Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Cyclohexanone | Methyl Cyanoacetate | 70-85 | [3] |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Phenylacetaldehyde | Ethyl Cyanoacetate | 70-85 | [3] |

| Methyl 2-amino-5-methylthiophene-3-carboxylate | Propionaldehyde | Methyl Cyanoacetate | 73.6 |

Signaling Pathways and Applications

This compound and its derivatives are of significant interest in drug discovery, particularly as modulators of G protein-coupled receptors (GPCRs). The 2-aminothiophene scaffold is a key component of potent and selective adenosine A1 receptor agonists. The adenosine A1 receptor is involved in various physiological processes, and its modulation has therapeutic potential in cardiovascular diseases, pain management, and neurodegenerative disorders.

The general signaling pathway for the A1 adenosine receptor, a Gi/o-coupled GPCR, is as follows:

Caption: Simplified signaling pathway of the A1 adenosine receptor upon activation by an agonist.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the Gewald synthesis of the aminothiophene core followed by regioselective bromination. While a one-pot synthesis using a brominated starting material is theoretically possible, it may present practical challenges. The choice of starting materials for the Gewald reaction is crucial in determining the substitution pattern of the resulting thiophene. This versatile building block continues to be a valuable tool for medicinal chemists exploring new therapeutic agents targeting GPCRs and other biological targets.

References

Reactivity of the Amino Group in Methyl 3-amino-5-bromothiophene-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the amino group in Methyl 3-amino-5-bromothiophene-2-carboxylate. This compound is a key heterocyclic building block in the synthesis of various pharmacologically active molecules, particularly fused heterocyclic systems like thieno[3,2-d]pyrimidines. This document details the common reactions involving the amino group, including cyclocondensation, N-acylation, N-alkylation, and diazotization followed by Sandmeyer-type reactions. Where available, specific experimental protocols and quantitative data are provided. For reactions where direct data for the title compound is not publicly available, representative protocols for closely related analogues are presented to guide synthetic efforts.

Introduction

This compound is a substituted aminothiophene that serves as a versatile intermediate in organic synthesis. The thiophene core is a privileged scaffold in medicinal chemistry, and the presence of an amino group, a carboxylate ester, and a bromine atom provides multiple points for chemical modification. The nucleophilic amino group is a key handle for constructing more complex molecular architectures, making a thorough understanding of its reactivity paramount for its effective utilization in drug discovery and development. This guide focuses on the chemical transformations of this primary amino group.

Cyclocondensation Reactions: Synthesis of Thieno[3,2-d]pyrimidines

A primary and highly valuable transformation of the amino group in 3-aminothiophene-2-carboxylates is its participation in cyclocondensation reactions to form fused pyrimidine rings, yielding thieno[3,2-d]pyrimidine derivatives. These scaffolds are of significant interest due to their diverse biological activities, including kinase inhibition and antimicrobial effects.[1]

A common strategy involves a two-step sequence: initial reaction of the amino group with a one-carbon electrophile, followed by cyclization.

Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

Data Presentation

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate | 99 | [2] |

Experimental Protocol: Synthesis of Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate [2]

-

Materials:

-

Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

-

Ethanol (as solvent)

-

-

Procedure:

-

To a solution of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (0.95 mmol, 250 mg) in ethanol (10 mL) is added N,N-dimethylformamide dimethyl acetal (1.42 mmol, 189 µL).

-

The reaction mixture is heated under microwave irradiation at 100 °C (80 W) for 30 minutes.

-

The solution is concentrated under reduced pressure to yield the product as an orange oil.

-

The crude product is of sufficient purity to be used in the subsequent cyclization step without further purification.

-

Logical Workflow for Thieno[3,2-d]pyrimidine Synthesis

Caption: Synthesis of thieno[3,2-d]pyrimidin-4-ones.

N-Acylation

The amino group of this compound can be readily acylated using standard conditions to form the corresponding amides. This reaction is useful for introducing a variety of functional groups and for protecting the amino group.

Data Presentation

Due to the lack of specific literature data for the title compound, the following table presents expected high-yielding reactions based on general procedures for N-acylation of aromatic amines.

| Acylating Agent | Expected Product | Typical Base | Solvent | Expected Yield (%) |

| Acetyl Chloride | Methyl 3-acetamido-5-bromothiophene-2-carboxylate | Pyridine or Triethylamine | Dichloromethane (DCM) | >90 |

| Benzoyl Chloride | Methyl 3-benzamido-5-bromothiophene-2-carboxylate | Pyridine or Triethylamine | Dichloromethane (DCM) | >90 |

Experimental Protocol: General Procedure for N-Acylation

-

Materials:

-

This compound (1.0 eq)

-

Acyl chloride (e.g., acetyl chloride) (1.1 eq)

-

Anhydrous pyridine or triethylamine (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM in a dry flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (pyridine or triethylamine) dropwise.

-

Slowly add the acyl chloride dropwise.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

-

N-Acylation Reaction Scheme

Caption: General scheme for N-acylation.

N-Alkylation

Direct N-alkylation of 2-aminothiophenes can be challenging and may lead to mixtures of mono- and di-alkylated products. The nucleophilicity of the amino group is reduced by the electron-withdrawing carboxylate group. More forceful conditions or a protection-alkylation-deprotection strategy may be required for efficient and selective mono-alkylation.

Data Presentation

Specific quantitative data for the N-alkylation of this compound is scarce in the literature. The table below provides representative conditions for related compounds.

| Alkylating Agent | Base | Solvent | Conditions | Expected Outcome |

| Alkyl Halide | Strong bases (e.g., NaH) | DMF, THF | Elevated temperatures | Mixture of products, potential for low yield |

| Reductive Amination (Aldehyde + Reducing Agent) | NaBH(OAc)₃, NaBH₃CN | DCE, MeOH | Room Temperature | Cleaner reaction, higher selectivity for mono-alkylation |

Experimental Protocol: Representative Procedure for Reductive Amination

-

Materials:

-

This compound (1.0 eq)

-

Aldehyde or ketone (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloroethane (DCE) or Methanol (MeOH)

-

-

Procedure:

-

To a solution of this compound and the carbonyl compound in the chosen solvent, add the reducing agent in portions at room temperature.

-

Stir the mixture until the reaction is complete as monitored by TLC.

-

Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify the product by column chromatography.

-

Diazotization and Sandmeyer-Type Reactions

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of substituents onto the thiophene ring via Sandmeyer or related reactions. This allows for the replacement of the amino group with halogens, cyano, hydroxyl, and other functionalities.

Data Presentation

The following table outlines potential Sandmeyer reactions for the diazonium salt derived from this compound.

| Reagent | Product | Expected Yield |

| CuCl / HCl | Methyl 3-chloro-5-bromothiophene-2-carboxylate | Moderate to Good |

| CuBr / HBr | Methyl 3,5-dibromothiophene-2-carboxylate | Moderate to Good |

| CuCN / KCN | Methyl 3-cyano-5-bromothiophene-2-carboxylate | Moderate |

| H₂O / H₂SO₄, heat | Methyl 3-hydroxy-5-bromothiophene-2-carboxylate | Variable |

Experimental Protocol: General Procedure for Sandmeyer Reaction

-

Materials:

-

This compound (1.0 eq)

-

Sodium nitrite (NaNO₂) (1.1 eq)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Copper(I) salt (e.g., CuBr) (catalytic or stoichiometric)

-

-

Procedure:

-

Diazotization: Dissolve this compound in an aqueous solution of the acid and cool to 0-5 °C. Add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt in the corresponding acid. Slowly add the cold diazonium salt solution to the copper(I) salt mixture.

-

Allow the reaction to warm to room temperature or heat as required, monitoring for the evolution of nitrogen gas.

-

Once the reaction is complete, extract the product with an appropriate organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify the product by distillation, recrystallization, or column chromatography.

-

Sandmeyer Reaction Workflow

Caption: General workflow for the Sandmeyer reaction.

Conclusion

The amino group of this compound is a versatile functional group that enables a wide array of chemical transformations. Its reactivity is central to the synthesis of complex heterocyclic systems, particularly thieno[3,2-d]pyrimidines, which are of high interest in medicinal chemistry. While direct N-alkylation can be challenging, N-acylation and diazotization are reliable transformations. The protocols and data presented in this guide, including those for closely related analogues, provide a solid foundation for researchers to effectively utilize this valuable building block in their synthetic endeavors. Further investigation into optimizing direct N-alkylation and expanding the scope of its Sandmeyer reactions could unveil new synthetic pathways to novel bioactive compounds.

References

The Expanding Therapeutic Potential of Thiophene Derivatives: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development as therapeutic agents for a wide range of diseases. This technical guide provides an in-depth overview of the significant biological activities of thiophene derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. It includes detailed experimental protocols for key assays, quantitative data for comparative analysis, and visualizations of relevant signaling pathways to support further research and drug development efforts.

Anticancer Activity of Thiophene Derivatives

Thiophene-based compounds have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2] Their efficacy has been demonstrated against a multitude of cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of thiophene derivatives are often attributed to their ability to modulate key signaling pathways and cellular processes involved in cancer progression.

-

Kinase Inhibition: Many thiophene derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as c-Jun N-terminal kinase (JNK).[3][4]

-

Induction of Apoptosis: A primary mechanism by which thiophene derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[5][6][7]

-

Tubulin Polymerization Inhibition: Some thiophene-containing compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, which is essential for cell division, leading to cell cycle arrest and apoptosis.[3][8]

Quantitative Anticancer Activity

The following table summarizes the cytotoxic potency (IC50 values) of selected thiophene derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5b | A549 (Lung) | 9.00 | [3] |

| Compound 1m | MCF-7 (Breast) | 0.09 | [9] |

| Compound 5a | A549 (Lung) | 41.99 | [10] |

| Compound 8e | A549 (Lung) | 0.302 | [11] |

| Compound 2b | Hep3B (Liver) | 5.46 | [12] |

| Thienopyrimidine 3b | HepG2 (Liver) | 2.5 | [13] |

| Thieno[3,2-b]pyrrole 4c | PC-3 (Prostate) | 1.8 | [13] |

| F8 | CCRF-CEM (Leukemia) | 0.805 - 3.05 | [6] |

Signaling Pathway: JNK Modulation and ROS-Induced Apoptosis

Thiophene derivatives can trigger apoptosis in cancer cells by modulating the JNK signaling pathway and inducing oxidative stress.

Antimicrobial Activity of Thiophene Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiophene derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a promising class of compounds for antimicrobial drug discovery.[14][15]

Spectrum of Antimicrobial Activity

Thiophene-based compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative thiophene derivatives against various microbial strains.

| Compound ID | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Candida albicans (MIC µg/mL) | Reference |

| Thiophene 4 | - | 16 | 4 | - | [14] |

| Thiophene 5 | - | 16 | 4 | - | [14] |

| Thiophene 8 | - | - | 16 | - | [14] |

| Compound 4F | - | - | - | - | [16] |

| 3-chlorobenzo[b]thiophene | 16 | >512 | >512 | 16 | [17] |

| 3-bromobenzo[b]thiophene | 16 | >512 | >512 | 16 | [17] |

| Thiophene-A | 8 | 16 | 32 | >64 | |

| Thiophene-B | 4 | 8 | 16 | 32 |

Note: Some values are presented as MIC50.

Experimental Workflow for Antimicrobial Screening

The discovery of novel antimicrobial agents from thiophene derivatives typically follows a structured workflow.

Anti-inflammatory Activity of Thiophene Derivatives

Chronic inflammatory diseases pose a significant global health burden. Thiophene derivatives have been investigated as potential anti-inflammatory agents, primarily through their inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[18][19][20]

Mechanism of Anti-inflammatory Action

The anti-inflammatory properties of thiophene derivatives are largely attributed to their ability to inhibit the production of pro-inflammatory mediators.

-

COX Inhibition: Many thiophene-based compounds act as inhibitors of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[21][22]

-

LOX Inhibition: Thiophene derivatives have also been shown to inhibit lipoxygenase (LOX) enzymes, which catalyze the production of leukotrienes, another class of potent pro-inflammatory molecules.[9][18]

Quantitative Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of selected thiophene derivatives, measured as the percentage inhibition of carrageenan-induced paw edema in rats.

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| Compound 40 | 50 | 58.6 | [9] |

| Compound 41 | - | 48.94 | [9] |

| Compound 1 | 200 | 96.31 | [23] |

| Compound 3 | 200 | 99.69 | [23] |

| Compound 3a | - | Good Activity | [24] |

| Compound 3b | - | Good Activity | [24] |

| Compound 3d | - | Good Activity | [24] |

Signaling Pathway: Inhibition of COX/LOX Pathways

Thiophene derivatives can mitigate the inflammatory response by dually inhibiting the COX and LOX pathways, thereby reducing the synthesis of prostaglandins and leukotrienes.

Neuroprotective Activity of Thiophene Derivatives

Thiophene-based compounds are being explored for their potential in treating neurodegenerative diseases. Their neuroprotective effects are linked to various mechanisms, including antioxidant activity and modulation of signaling pathways involved in neuronal survival.

Mechanisms of Neuroprotection

-

Antioxidant Effects: Thiophene derivatives can protect neurons from oxidative stress-induced damage by scavenging free radicals.

-

Modulation of Signaling Pathways: Certain derivatives have been shown to influence pathways that promote neuronal survival and inhibit apoptosis.

Quantitative Neuroprotective Activity

The following table presents the neuroprotective activity of selected thiophene derivatives, with EC50 values indicating the concentration required for 50% of the maximal protective effect.

| Compound ID | Assay | EC50 (µM) | Reference |

| Compound 1c | TRPV1 agonism & ROS protection | 0.00742 | [9] |

| Compound 1d | TRPV1 agonism & ROS protection | 0.00764 | [9] |

| Thiophene 1 | Ebola Virus Entry Inhibition | 1.50 | [25] |

| Thiophene 57 | Ebola Virus Entry Inhibition | 0.19 | [25] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of thiophene derivatives.

Synthesis of Thiophene Derivatives

This one-pot, multi-component reaction is a widely used method for synthesizing polysubstituted 2-aminothiophenes.

-

Reactants: Combine the carbonyl compound (e.g., ketone or aldehyde), the active methylene compound (e.g., α-cyanoester or malononitrile), and elemental sulfur in a suitable solvent (e.g., ethanol, methanol).

-

Catalyst: Add a basic catalyst, such as a secondary amine (morpholine, piperidine) or a tertiary amine (triethylamine).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.

This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to form a substituted thiophene.

-

Reactants: Dissolve the 1,4-dicarbonyl compound in a suitable solvent.

-

Sulfurizing Agent: Add a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

-

Reaction Conditions: Heat the reaction mixture, often to reflux, for a specified period.

-

Work-up and Purification: After cooling, the reaction mixture is worked up, typically involving quenching with water or a basic solution, followed by extraction with an organic solvent. The crude product is then purified by distillation, recrystallization, or column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the thiophene derivative for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known anticancer drug as a positive control.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the thiophene derivative and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the thiophene derivative that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Grouping: Divide the animals (typically rats or mice) into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the thiophene derivative.

-

Compound Administration: Administer the thiophene derivative or the standard drug to the respective groups, usually orally or intraperitoneally, at a set time before the induction of inflammation.

-

Induction of Edema: Inject a small volume of a carrageenan solution (typically 1%) into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Conclusion and Future Perspectives

Thiophene and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of the thiophene scaffold, make it an attractive platform for medicinal chemists. The data and protocols presented in this guide underscore the significant potential of thiophene derivatives in oncology, infectious diseases, and inflammatory disorders. Future research should focus on optimizing the potency and selectivity of these compounds, elucidating their detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of structure-activity relationships will be crucial in designing next-generation thiophene-based drugs with improved efficacy and safety profiles.

References

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]

- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 15. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. arkat-usa.org [arkat-usa.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Cornerstone Heterocycle: A Technical Guide to the Discovery and History of 2-Aminothiophene Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical evolution of 2-aminothiophene synthesis, a cornerstone in heterocyclic chemistry and a critical scaffold in medicinal chemistry. From early pioneering work to the development of robust and versatile synthetic methodologies, this document provides a comprehensive overview of the key reactions, their mechanisms, and the quantitative data that underscore their utility. Detailed experimental protocols for foundational synthetic methods are provided to enable practical application in the laboratory.

Early Developments and the Dawn of Thiophene Chemistry

The story of 2-aminothiophene synthesis is intrinsically linked to the broader history of thiophene chemistry. While thiophene itself was discovered by Victor Meyer in 1882, the deliberate and efficient synthesis of its amino-substituted derivatives came much later. Early methods were often characterized by harsh reaction conditions, limited substrate scope, and low yields. A significant breakthrough in thiophene synthesis was the Fiesselmann reaction, developed in the 1950s, which provided a versatile route to substituted thiophenes, including precursors to aminothiophenes.

The Fiesselmann Thiophene Synthesis: A Precursor to Aminothiophene Chemistry

Developed by Hans Fiesselmann in the 1950s, the Fiesselmann synthesis is a powerful method for constructing the thiophene ring.[1] While not a direct synthesis of 2-aminothiophenes, a key variation of this reaction provides access to 3-aminothiophenes, highlighting its importance in the broader context of aminothiophene chemistry.[1][2] The classical Fiesselmann synthesis involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives.[1][3][4]

A significant variation of the Fiesselmann synthesis, developed by Lissavetzky, utilizes a cyclic β-ketoester and thioglycolic acid.[1] When the ester group in the substrate is replaced by a nitrile group, the reaction yields 3-aminothiophenes, demonstrating an early pathway to this important class of compounds.[1][2]

Reaction Mechanism of the Fiesselmann Synthesis

The mechanism of the Fiesselmann synthesis begins with the deprotonation of the thioglycolic acid ester, which then undergoes a nucleophilic attack on the triple bond of the alkyne. A subsequent addition to the resulting double bond occurs. The cyclization is initiated by the deprotonation of a thioglycolic acid ester moiety, leading to the elimination of an alcoholate from the thiolane intermediate to form a ketone. Finally, the elimination of a thioglycolic acid ester results in an α,β-unsaturated ketone, which tautomerizes to the more stable 3-hydroxythiophene product.[1]

Caption: Mechanism of the Fiesselmann Thiophene Synthesis.

Experimental Protocol for a Fiesselmann-Type Synthesis

The following protocol is a representative example of a Fiesselmann-type reaction for the synthesis of a substituted thieno[3,2-b]thiophene derivative, illustrating the general principles of the reaction.[5]

Synthesis of Methyl 3-hydroxy-5-phenylthieno[3,2-b]thiophene-2-carboxylate

-

Materials:

-

Methyl 3-chloro-5-phenylthiophene-2-carboxylate

-

Methyl thioglycolate

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Toluene

-

Ethanol

-

-

Procedure:

-

To a solution of methyl 3-chloro-5-phenylthiophene-2-carboxylate (1.0 eq) in anhydrous THF, add methyl thioglycolate (1.2 eq).

-

Cool the mixture in an ice bath and add potassium tert-butoxide (2.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a mixture of toluene and ethanol (1:1 v/v) to afford the pure product.

-

Quantitative Data for the Fiesselmann Synthesis

The Fiesselmann reaction and its variations have been shown to be effective for a range of substrates, with yields varying depending on the specific reactants and conditions.

| Aryl Substituent (Ar) in 3-chlorothiophene-2-carboxylate | Product | Yield (%) |

| Phenyl | Methyl 3-hydroxy-5-phenylthieno[3,2-b]thiophene-2-carboxylate | 78 |

| 4-Methylphenyl | Methyl 3-hydroxy-5-(4-methylphenyl)thieno[3,2-b]thiophene-2-carboxylate | 75 |

| 4-Methoxyphenyl | Methyl 3-hydroxy-5-(4-methoxyphenyl)thieno[3,2-b]thiophene-2-carboxylate | 72 |

| 4-Chlorophenyl | Methyl 3-hydroxy-5-(4-chlorophenyl)thieno[3,2-b]thiophene-2-carboxylate | 68 |

| 4-Bromophenyl | Methyl 3-hydroxy-5-(4-bromophenyl)thieno[3,2-b]thiophene-2-carboxylate | 65 |

| 2-Thienyl | Methyl 3-hydroxy-5-(2-thienyl)thieno[3,2-b]thiophene-2-carboxylate | 60 |

| 2-Furyl | Methyl 3-hydroxy-5-(2-furyl)thieno[3,2-b]thiophene-2-carboxylate | 55 |

The Gewald Reaction: A Paradigm Shift in 2-Aminothiophene Synthesis

The most significant and widely adopted method for the synthesis of 2-aminothiophenes is the Gewald reaction, first reported by Karl Gewald in 1966.[6][7][8] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base.[6][7][8] The simplicity, versatility, and high yields of the Gewald reaction have made it an indispensable tool in organic synthesis and drug discovery.

Caption: Key milestones in the history of 2-aminothiophene synthesis.

The Gewald Reaction Mechanism

The mechanism of the Gewald reaction was elucidated approximately 30 years after its discovery, with significant contributions from the work of R. W. Sabnis.[7][9] The reaction proceeds through three main stages:

-

Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[3][7][10]

-

Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The exact nature of the sulfurating agent is complex and can involve polysulfide intermediates.[10]

-

Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, where the sulfur attacks the cyano group. This is followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring.[7][10]

Caption: Stepwise mechanism of the Gewald reaction.

Detailed Experimental Protocol for the Gewald Reaction

The following is a detailed protocol for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone and malononitrile, a classic example of the Gewald reaction.[11]

-

Materials:

-

Cyclohexanone (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Morpholine (1.0 eq)

-

Ethanol

-

Ice-water bath

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (e.g., 9.81 g, 0.1 mol), malononitrile (e.g., 6.61 g, 0.1 mol), and elemental sulfur (e.g., 3.53 g, 0.11 mol) in ethanol (e.g., 50 mL).

-

To this stirred suspension, add morpholine (e.g., 8.71 g, 0.1 mol) dropwise at room temperature. An exothermic reaction is often observed.

-

After the addition of morpholine is complete, heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain for 2-4 hours.

-

Monitor the progress of the reaction using TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

-

If crystallization does not occur spontaneously, pour the reaction mixture into ice-water with vigorous stirring to induce precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain the crude 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

-

Recrystallize the crude product from ethanol or another suitable solvent to obtain the pure compound.

-

Caption: A typical experimental workflow for the Gewald synthesis.

Quantitative Data for the Gewald Reaction

The Gewald reaction is known for its broad substrate scope, accommodating a variety of ketones, aldehydes, and active methylene nitriles. The yields are generally good to excellent.

| Carbonyl Compound | Active Methylene Nitrile | Product | Yield (%) |

| Cyclohexanone | Malononitrile | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 84 |

| Cyclopentanone | Malononitrile | 2-Amino-4,5-dihydro-6H-cyclopenta[b]thiophene-3-carbonitrile | 75 |

| Acetone | Malononitrile | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 68 |

| Acetophenone | Malononitrile | 2-Amino-4-phenyl-5-methylthiophene-3-carbonitrile | 53 |

| Propanal | Malononitrile | 2-Amino-4-ethylthiophene-3-carbonitrile | 79 |

| Cyclohexanone | Ethyl Cyanoacetate | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 82 |

| Acetone | Ethyl Cyanoacetate | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 72 |

Conclusion and Future Outlook

The discovery of the Fiesselmann and, most notably, the Gewald reactions revolutionized the synthesis of thiophenes and, in particular, 2-aminothiophenes. These methodologies have provided the foundation for the development of a vast array of biologically active compounds and functional materials. The robustness and versatility of the Gewald reaction have cemented its place as a cornerstone of heterocyclic chemistry.

Current and future research in this field continues to focus on developing greener and more sustainable synthetic protocols, expanding the substrate scope to include more complex and diverse starting materials, and applying these powerful reactions to the synthesis of novel therapeutic agents and advanced materials. The legacy of these foundational discoveries continues to inspire innovation in organic synthesis and drug development.

References

- 1. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]

- 5. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. Gewald_reaction [chemeurope.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. benchchem.com [benchchem.com]

- 11. derpharmachemica.com [derpharmachemica.com]

The Researcher's Guide to Methyl 3-amino-5-bromothiophene-2-carboxylate: Suppliers, Synthesis, and Applications

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals working with Methyl 3-amino-5-bromothiophene-2-carboxylate (CAS No. 107818-55-3). This versatile thiophene derivative is a valuable building block in medicinal chemistry and materials science, primarily utilized in cross-coupling reactions to generate novel molecular entities. This document provides an overview of commercially available sources, key chemical properties, and detailed experimental protocols for its synthesis and derivatization.

Chemical Properties and Supplier Information

This compound is a solid at room temperature with a molecular formula of C₆H₆BrNO₂S and a molecular weight of approximately 236.09 g/mol .[1] It is characterized by the presence of an amino group, a methyl ester, and a bromine atom on the thiophene ring, making it an ideal substrate for a variety of chemical transformations.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Name | Purity | Available Quantities | Price (Exemplary) |

| CymitQuimica | This compound | 98% | 100mg - 100g | €53.00 (1g) |

| Sigma-Aldrich | Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate* | Not specified | Inquire | Inquire |

| Echemi (via Chongqing Chemdad) | 3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester | Inquire | Inquire | Inquire |

| LookChem | This compound | Inquire | Inquire | Inquire |

*Note: The product from Sigma-Aldrich is a derivative and not the exact compound. Buyers are responsible for confirming the identity and purity of products from this supplier.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, the synthesis of structurally similar aminothiophene carboxylates is well-documented. The following protocol for a related compound illustrates a common synthetic route.

Exemplary Synthesis: Preparation of Methyl 3-amino-4-methylthiophene-2-carboxylate

This procedure details the synthesis of a methylated analog, providing insight into the general methodology that could be adapted.

Materials:

-

2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g)

-

Acetonitrile (13 ml)

-

Hydroxylamine hydrochloride (0.69 g)

-

Dry ether (50 ml)

-

Ammonia solution

-

Sodium sulphate

-

Kieselguhr

Procedure:

-

Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in acetonitrile and bring the solution to a boil.[2]

-

Add hydroxylamine hydrochloride to the boiling solution and reflux the mixture for 5 hours.[2]

-

Cool the reaction mixture in an ice bath and add dry ether, which will cause a sticky precipitate to form.[2]

-

Filter the precipitate using kieselguhr.[2]

-

Create a slurry of the kieselguhr in water, filter, and then basify the filtrate with ammonia.[2]

-

Extract the aqueous solution twice with ether.[2]

-

Combine the ether extracts, dry over sodium sulphate, filter, and evaporate the solvent to yield the final product.[2]

This reaction yielded the title compound at 64% with a melting point of 82°-83°C.[2]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The bromine atom at the 5-position allows for the introduction of various aryl and heteroaryl substituents, enabling the synthesis of diverse compound libraries for drug discovery and materials science.

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 3-amino-5-bromothiophene-2-carboxylate